molecular formula C8H20N2 B159816 1,2-Dibutylhydrazine CAS No. 1744-71-4

1,2-Dibutylhydrazine

Cat. No.: B159816
CAS No.: 1744-71-4
M. Wt: 144.26 g/mol
InChI Key: FEBRIAPYLGMZSR-UHFFFAOYSA-N
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Description

1,2-Dibutylhydrazine (C₈H₂₀N₂) is a hydrazine derivative featuring two butyl (-C₄H₉) groups attached to the hydrazine backbone at the 1 and 2 positions. Structurally, it belongs to the class of dialkylhydrazines, characterized by their nitrogen-nitrogen single bond and alkyl substituents. Hydrazine derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and polymer chemistry due to their reactivity and ability to form coordination complexes .

Properties

CAS No.

1744-71-4

Molecular Formula

C8H20N2

Molecular Weight

144.26 g/mol

IUPAC Name

1,2-dibutylhydrazine

InChI

InChI=1S/C8H20N2/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3

InChI Key

FEBRIAPYLGMZSR-UHFFFAOYSA-N

SMILES

CCCCNNCCCC

Canonical SMILES

CCCCNNCCCC

Other CAS No.

1744-71-4

Related CAS

78776-28-0 (dihydrochloride)

Synonyms

1,2-di-n-butylhydrazine
1,2-di-n-butylhydrazine dihydrochloride
1,2-dibutylhydrazine
n,n'-dibutylhydrazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and toxicological differences between 1,2-dibutylhydrazine and related hydrazine derivatives:

Compound Molecular Formula Molecular Weight Substituents Key Properties Toxicity/Applications
This compound C₈H₂₀N₂ 144.26 g/mol Butyl (-C₄H₉) Predicted low water solubility; higher lipophilicity due to alkyl chains. Limited toxicity data; alkylhydrazines often exhibit neurotoxic or carcinogenic effects.
1,2-Diethylhydrazine C₄H₁₂N₂ 88.15 g/mol Ethyl (-C₂H₅) Boiling point: ~130°C; used as a rocket fuel precursor. Classified as a carcinogen; induces DNA alkylation and hepatic tumors in rodents .
1,2-Diphenylhydrazine C₁₂H₁₂N₂ 184.24 g/mol Phenyl (-C₆H₅) Melting point: 125–127°C; used in dye synthesis and polymer crosslinking. Moderate toxicity; linked to oxidative stress and hemolytic anemia in animal models .
1,1-Dimethylhydrazine C₂H₈N₂ 60.10 g/mol Methyl (-CH₃) at 1,1 Volatile liquid (bp: 63°C); used in aerospace propellants. Highly toxic; causes methemoglobinemia and is a suspected human carcinogen .
1,2-Diacetylhydrazine C₄H₈N₂O₂ 116.12 g/mol Acetyl (-COCH₃) Solid at room temperature; used as a chelating agent in coordination chemistry. Low acute toxicity; primarily studied for antimicrobial activity .

Key Comparative Insights

Structural Impact on Physicochemical Properties

  • Alkyl vs. Aryl Substituents : this compound’s alkyl chains enhance lipophilicity compared to aromatic analogs like 1,2-diphenylhydrazine. This property may influence its bioavailability and environmental persistence .
  • Steric Effects : Bulky substituents (e.g., butyl) reduce reactivity in coordination chemistry compared to smaller groups (e.g., acetyl), as seen in 1,2-diacetylhydrazine’s use as a ligand .

Toxicological Profiles Carcinogenicity: Alkylhydrazines (e.g., 1,2-diethylhydrazine) are potent carcinogens due to metabolic activation into DNA-alkylating agents. Neurotoxicity: Short-chain derivatives like 1,1-dimethylhydrazine exhibit acute neurotoxic effects, whereas longer-chain analogs (e.g., butyl) may accumulate in fatty tissues, leading to chronic exposure risks .

Applications Industrial Use: 1,2-Diethylhydrazine’s volatility makes it suitable for rocket fuels, while 1,2-diphenylhydrazine’s stability favors dye manufacturing . Pharmaceutical Potential: 1,2-Diacetylhydrazine’s chelating ability is exploited in antimicrobial agents, suggesting similar opportunities for this compound in drug design .

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